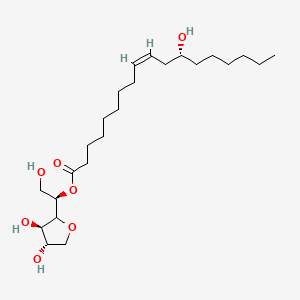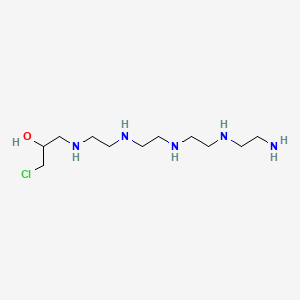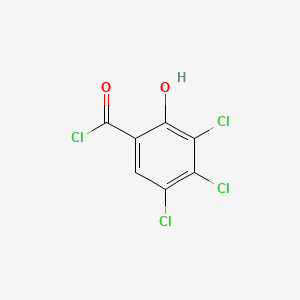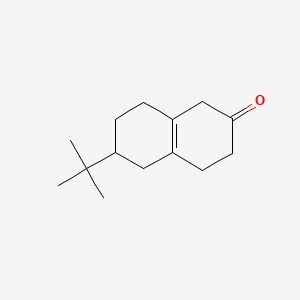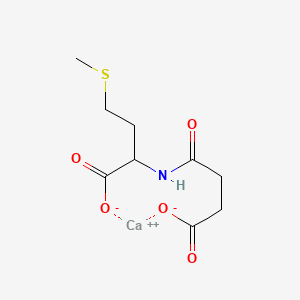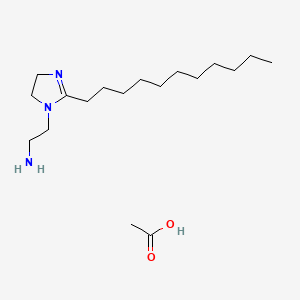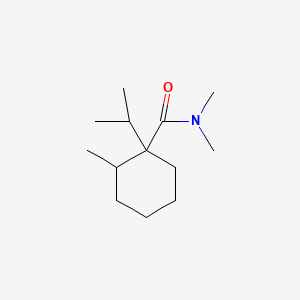
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl, N,N-dimethyl, and carboxamide groups
Vorbereitungsmethoden
The synthesis of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted cyclohexane with an appropriate amide reagent under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or N,N-dimethyl groups, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to 150°C, and catalysts such as palladium or platinum .
Wissenschaftliche Forschungsanwendungen
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide can be compared with similar compounds such as:
Cyclohexanecarboxamide: Lacks the isopropyl and N,N-dimethyl groups, resulting in different chemical properties and reactivity.
N,N-Dimethylcyclohexanecarboxamide: Similar structure but without the isopropyl group, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
51251-62-8 |
|---|---|
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
N,N,2-trimethyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14(4)5)9-7-6-8-11(13)3/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZNXSLRIBKWBICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


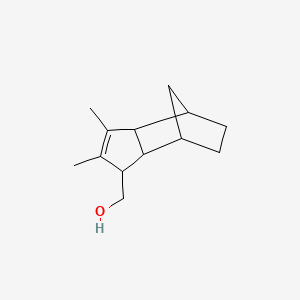
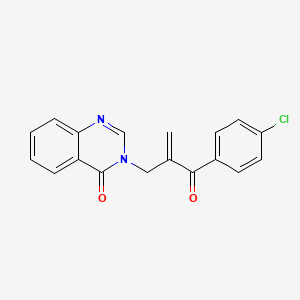

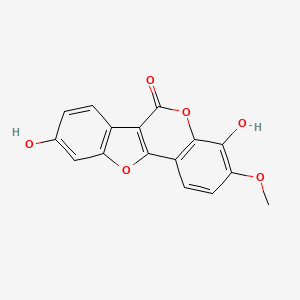

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
